Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate
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Overview
Description
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two ethoxyphenyl groups attached to a pyridine ring, which is further substituted with two carboxylate groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated reactors and purification systems ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate largely depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and ethoxyphenyl groups allows for versatile interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Pyridine-2,3-dicarboxylate: Another pyridine derivative with carboxylate groups at different positions, used in metal-organic frameworks.
Pyridine-2,5-dicarboxylate complexes: Complexes with metals like cobalt, zinc, and copper, exhibiting antimicrobial and cytotoxic properties.
2,2’-Bipyridine-5,5’-dicarboxylate: A bipyridine derivative used in coordination chemistry and materials science.
Uniqueness: Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is unique due to the presence of ethoxyphenyl groups, which enhance its solubility and reactivity compared to other pyridine derivatives. This structural feature allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJLLQUPTHLSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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